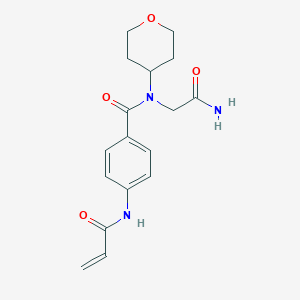
Methyl 5-acetamido-2-chloro-4-methoxybenzoate
Overview
Description
Methyl 4-acetamido-5-chloro-2-methoxybenzoate, also known as M4ACMOB, is a synthetic compound . It is a biotransformed metabolite of Metoclopramide , an dopamine D2 receptor antagonist and antiemetic agent .
Synthesis Analysis
The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate involves the reaction of 4-acetamido-5-chloro-O-Anisic Acid methyl esters with N-chlorosuccinimide in DMF .Molecular Structure Analysis
The molecular structure of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is represented by the linear formula: CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .Physical And Chemical Properties Analysis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a white to light beige fine crystalline powder. It has a melting point of 153-156 °C .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways that could be relevant for understanding the behavior of chemically related compounds like Methyl 5-acetamido-2-chloro-4-methoxybenzoate. The research highlighted the carcinogenicity of these compounds in rats and suggested a complex metabolic activation pathway leading to DNA-reactive products. This study could provide a foundation for further research on related chemicals (Coleman et al., 2000).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Another relevant study involves the synthesis of oxindoles through Palladium-catalyzed CH functionalization, highlighting a methodology that could be applicable to the synthesis or modification of this compound. The use of palladium catalysts for CH functionalization is a powerful tool in medicinal chemistry synthesis, potentially opening up new avenues for creating derivatives of the original compound for various applications (Magano et al., 2014).
Synthesis of Amisulpride
Research on the synthesis of Amisulpride from methyl 4-acetamido-2-methoxybenzoate by various chemical reactions provides a direct example of the application of a structurally related compound in the pharmaceutical industry. This process underscores the importance of such chemicals in the synthesis of therapeutic agents, suggesting that this compound could similarly serve as a precursor or intermediate in drug development (Chen Yuhong & Chen-Yan Wei, 2011).
Zinc Complexes of Benzothiazole-derived Schiff Bases with Antibacterial Activity
A study on the creation of zinc complexes with benzothiazole-derived Schiff bases demonstrates the potential antimicrobial applications of related chemical structures. Given the structural similarities, research into this compound could explore its utility in forming complexes with metals for biomedical applications, such as antibacterial agents (Chohan et al., 2003).
Mechanism of Action
properties
IUPAC Name |
methyl 5-acetamido-2-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPZSQIMONTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)
![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)
![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)
